N-(2,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H20N4O6S and its molecular weight is 432.45. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives, including the study of novel Co(II) and Cu(II) coordination complexes, has shown the impact of hydrogen bonding on self-assembly processes and antioxidant activity. These complexes, characterized by spectroscopic studies and single-crystal X-ray crystallography, present significant antioxidant activities, indicating the potential of similar compounds in the development of antioxidant agents (Chkirate et al., 2019).
Anticonvulsant Activity of Alkanamide Derivatives
A study on the anticonvulsant activity of alkanamide derivatives, including those with a 1,2,4-triazole ring, highlights the therapeutic potential of such compounds. The research indicates that the 1,2,4-triazole ring contributes to superior anticonvulsant activity compared to other heterocyclic rings, suggesting the relevance of exploring similar structures for anticonvulsant drug development (Tarikogullari et al., 2010).
Synthesis and Antimicrobial Activity
The synthesis of new heterocyclic compounds incorporating antipyrine moiety and their evaluation as potential antimicrobial agents indicates the wide-ranging applications of such chemical structures in developing new antimicrobial drugs. These compounds were tested against various microorganisms, showing promising biological activities, which points to the utility of exploring compounds with similar frameworks for antimicrobial properties (Aly et al., 2011).
Antitumor Activity and Molecular Docking Studies
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity, demonstrating the potential of such compounds in cancer treatment. Some of these compounds showed broad-spectrum antitumor activity, significantly more potent than the reference drug 5-FU. Molecular docking studies further provided insight into their mechanisms of action, suggesting the importance of similar compounds in the development of new cancer therapies (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-23-11-20-22-19(23)30-10-13-6-15(24)17(8-28-13)29-9-18(25)21-14-5-4-12(26-2)7-16(14)27-3/h4-8,11H,9-10H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKZICEMUGSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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